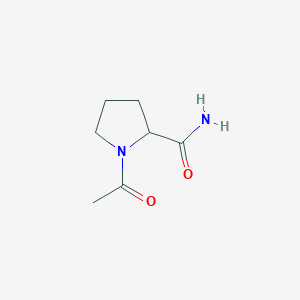

1-Acetyl-2-pyrrolidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-Acetyl-2-pyrrolidinecarboxamide often involves multi-step organic reactions that can include cyclization, acylation, and amidation processes. For instance, a one-pot synthesis method has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the versatility and reactivity of pyrrolidine derivatives in synthesizing complex structures (Kanova et al., 2021). Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity highlights the synthetic utility of pyrrolidine and its derivatives in medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-pyrrolidinecarboxamide and related compounds is characterized by spectroscopic and crystallographic techniques. For instance, the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative have been studied, revealing insights into the compound's three-dimensional arrangement and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

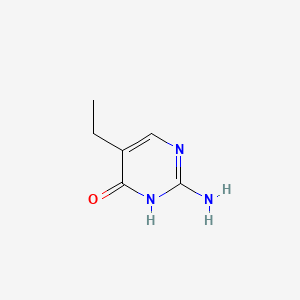

Pyrrolidine derivatives are involved in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The Vilsmeier-Haack reactions, for instance, demonstrate the synthetic versatility of pyrrolidine-containing compounds in forming highly substituted pyridin-2(1H)-ones (Xiang et al., 2007). Moreover, the palladium-catalyzed reactions involving acetyl oximes and isocyanides for the synthesis of pyrrol-2-imines underscore the chemical diversity achievable with pyrrolidine scaffolds (Senadi et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

1-Acetyl-2-pyrrolidinecarboxamide derivatives have been explored for their pharmacological potential. For example, new 1H-1-pyrrolylcarboxamides have been synthesized, showing promise in pharmacology. These compounds were created using acyl chlorides and pyrrole compounds as N-acylating agents, leading to the development of compounds with potential pharmacological interest (Bijev, Prodanova, & Nankov, 2003).

Aroma Compounds in Food Products

The compound 2-acetyl-1-pyrroline, a related derivative, is a key aroma component in various foods, including aromatic rice. It is naturally present in different food sources or generated during processing. Research has focused on the sources of this compound and the factors affecting its formation, including chemical and genetic parameters. This information is crucial for the food industry, emphasizing the compound's importance as a major aroma component (Routray & Rayaguru, 2018).

Chemical Synthesis and Applications

In chemical synthesis, 1-Acetyl-2-pyrrolidinecarboxamide derivatives have been obtained through various novel reactions. For instance, a one-pot domino reaction has been developed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, highlighting the versatility of this compound in synthetic chemistry (Ziyaadini et al., 2011).

Enhancement of Aroma in Rice Varieties

Genetic modification techniques have been employed to augment the levels of 2-acetyl-1-pyrroline, a compound related to 1-Acetyl-2-pyrrolidinecarboxamide, in scented rice varieties. This has been achieved by transforming rice varieties with the Δ1-Pyrroline-5-carboxylate synthetase (P5CS) gene, resulting in a significant increase in the aroma compound, thereby enhancing the rice's sensory qualities (Kaikavoosi et al., 2015).

Stabilization of Aroma Compounds

The stabilization of aroma compounds like 2-acetyl-1-pyrroline through complexation with zinc halides has been studied. This method has shown potential in preserving the stability of these compounds, which are otherwise highly unstable, thus opening avenues for their commercial use in flavor formulations (Fang & Cadwallader, 2014).

Safety And Hazards

Direcciones Futuras

The future directions for 1-Acetyl-2-pyrrolidinecarboxamide are likely to be influenced by its role as an intermediate in the synthesis of other compounds. For instance, its use in the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists, suggests potential applications in the pharmaceutical industry .

Propiedades

IUPAC Name |

1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310818 | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-pyrrolidinecarboxamide | |

CAS RN |

30130-35-9 | |

| Record name | 30130-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

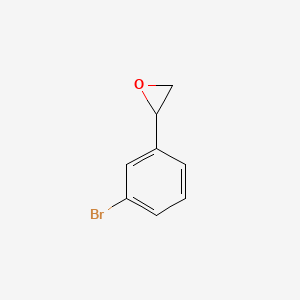

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

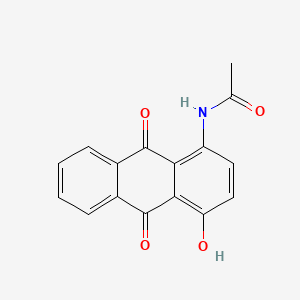

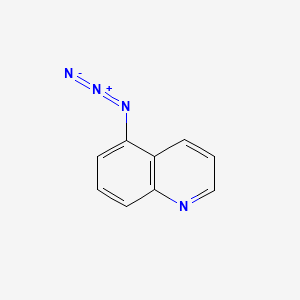

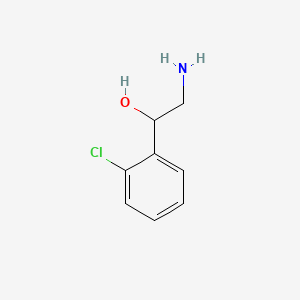

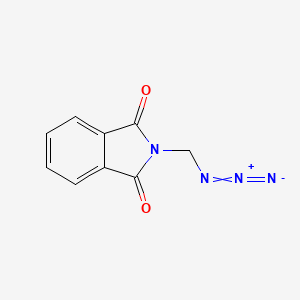

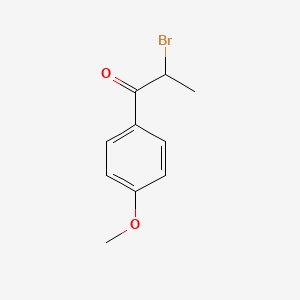

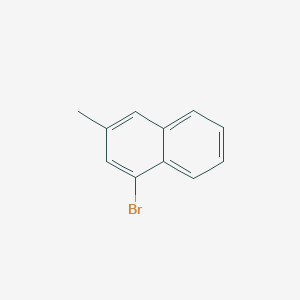

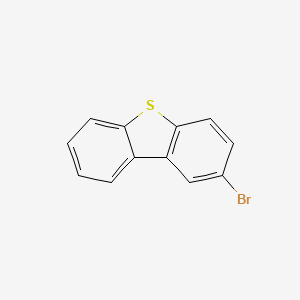

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.